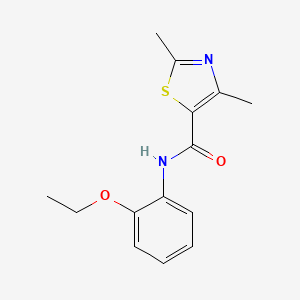

N-(2-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Description

N-(2-Ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with methyl groups at positions 2 and 4, and an ethoxyphenylcarboxamide moiety at position 3. Its molecular formula is C₂₂H₂₂N₄O₂S, with a molecular weight of 406.51 g/mol . The 2-ethoxyphenyl group contributes to its planar structural orientation, as observed in analogous compounds, which may enhance binding interactions with biological targets . This compound has been synthesized via amide coupling reactions, a common strategy for carboxamide derivatives .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-4-18-12-8-6-5-7-11(12)16-14(17)13-9(2)15-10(3)19-13/h5-8H,4H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJDYXSNOXCZPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(N=C(S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carboxamide group to an amine or the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halides, nitriles, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiazolidines.

Scientific Research Applications

N-(2-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Research: It serves as a tool compound in studying various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways.

Comparison with Similar Compounds

Key Substituent Variations

Key Observations :

- Aromatic Moieties : The 2-ethoxyphenyl group in the target compound and its isoxazole analog share a planar orientation, which is critical for π-π stacking in enzyme binding. In contrast, Dasatinib analogs incorporate chloro-methylphenyl groups for kinase inhibition .

- Heterocycle Variation : Replacement of thiazole with isoxazole (e.g., compound 27 in ) alters electronic properties, reducing sulfur-mediated interactions but improving solubility.

Comparative Efficacy in Enzymatic Assays

- Thiazole-Pyridinyl Derivatives : Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides (e.g., [3a–s] in ) showed statistically significant inhibition (p < 0.05) in receptor-binding assays, with IC₅₀ values ranging from 0.1–10 µM. Methyl and ethoxy substituents correlated with improved potency .

- Metabolic Stability : The ethoxy group in the target compound may slow N-demethylation, a common metabolic pathway for carboxamides (e.g., DIC in ). However, this requires experimental validation.

- Covalent Inhibitors : Analogous vinyl sulfone-carboxamides (e.g., ) demonstrated covalent binding to cysteine residues, a mechanism absent in the target compound’s design.

Research Findings and Gaps

- Structural Advantages : The 2,4-dimethylthiazole core and ethoxyphenyl group may confer higher metabolic stability compared to unsubstituted analogs .

- Unresolved Questions :

- Specific target engagement data (e.g., kinase or protease inhibition) is absent in available literature.

- Comparative solubility and bioavailability relative to isoxazole or pyridinyl analogs remain unstudied.

- Future Directions : Structure-activity relationship (SAR) studies focusing on ethoxy-to-methoxy substitutions or alternative heterocycles (e.g., triazoles in ) could optimize potency.

Biological Activity

N-(2-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic organic compound belonging to the thiazole family. Its unique structural features, including the thiazole ring and the ethoxy-substituted phenyl group, suggest potential biological activities that warrant detailed investigation. This article reviews the compound's biological activity, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.

Structural Characteristics

The compound features:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its diverse biological activities.

- Ethoxyphenyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

- Dimethyl Substituents : Contribute to the compound's stability and reactivity.

This compound primarily targets bacterial RNA polymerase (RNAP). The interaction occurs at the switch region of RNAP, inhibiting RNA synthesis in bacteria. This mechanism disrupts various biochemical pathways essential for bacterial growth, particularly affecting Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Efficacy Against Bacteria

Research indicates that this compound exhibits significant antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and other resistant strains. The minimum inhibitory concentration (MIC) values demonstrate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 0.5 |

| VRSA | 0.25 |

| Streptococcus pneumoniae | 1.0 |

These values indicate that the compound is effective even at low concentrations, making it a promising candidate for further development as an antibacterial agent .

Comparative Analysis

When compared to other thiazole derivatives, this compound shows superior antibacterial properties. For instance:

| Compound | MIC (µg/mL) |

|---|---|

| N-(2-methoxyphenyl)-1,3-thiazole-5-carboxamide | 4.0 |

| N-(2-fluorophenyl)-1,3-thiazole-5-carboxamide | 2.0 |

This comparison highlights its enhanced efficacy due to structural modifications that improve binding affinity to bacterial targets .

The compound's biochemical properties include:

- Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism.

- Cellular Effects : Alters cell signaling pathways and gene expression in various cell types.

Case Studies

Recent studies have focused on the compound's role in combating antibiotic resistance. In one study involving a murine model of infection caused by resistant strains of bacteria, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls .

Another investigation examined its effects on biofilm formation in Staphylococcus aureus, revealing that the compound effectively inhibited biofilm development at sub-MIC concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.